molecular formula C17H17F3N4O B5518484 1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one

1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one

Katalognummer B5518484
Molekulargewicht: 350.34 g/mol
InChI-Schlüssel: AUKFXFLZMCUEOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of derivatives closely related to the compound involves nucleophilic substitution reactions and refinement of conditions to improve yield and specificity. For instance, Mallesha et al. (2012) described the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives through nucleophilic substitution reactions, showcasing the synthetic approaches relevant to the piperazine and pyrimidinone frameworks (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Molecular Structure Analysis

Understanding the molecular structure of such compounds, including stereochemistry and conformational preferences, is crucial for their application in drug design. Al-Omary et al. (2014) reported on the crystal structure of a related piperazine compound, providing insight into the molecular conformation and intermolecular interactions that could influence the biological activity of similar compounds (Al-Omary, Ghabbour, El-Emam, Chidan Kumar, & Fun, 2014).

Chemical Reactions and Properties

Chemical reactivity and the ability to undergo various chemical transformations are key for the development of pharmacologically active agents. The formation of reactive intermediates, such as glyoxal from the piperazine moiety, has been investigated to understand the genotoxicity and guide the design of safer compounds (Gunduz, Cirello, Klimko, Dumouchel, & Argikar, 2018).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds with structural similarities to "1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one" have been synthesized and evaluated for their antimicrobial properties. For instance, a study focused on the synthesis of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings demonstrated significant antimicrobial activity against various microorganism strains. This suggests potential applications in developing novel antimicrobial agents (Yurttaş et al., 2016).

Antiproliferative Activity

Derivatives structurally related to the compound have been investigated for their antiproliferative effects against human cancer cell lines. A study revealed that certain 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives exhibited notable antiproliferative activity, highlighting their potential as anticancer agents (Mallesha et al., 2012).

Pharmacokinetics and Metabolism

Research into the pharmacokinetics and metabolism of related compounds, such as flumatinib, a tyrosine kinase inhibitor, has provided valuable insights into the metabolic pathways and metabolites in humans. These studies are crucial for understanding the behavior of potential therapeutic agents within the body (Gong et al., 2010).

Synthesis and Characterization

The synthesis and characterization of derivatives that share core structural motifs with "1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one" have been extensively studied. These studies not only explore the chemical properties of these compounds but also lay the groundwork for potential applications in various therapeutic areas. For example, the synthesis of novel dihydropyrimidinone derivatives incorporating piperazine or morpholine moieties showcases the versatility of these compounds in chemical synthesis (Bhat et al., 2018).

Eigenschaften

IUPAC Name

1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)16-21-8-6-14(22-16)24-11-10-23(15(25)12-24)9-7-13-4-2-1-3-5-13/h1-6,8H,7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKFXFLZMCUEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=NC(=NC=C2)C(F)(F)F)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.